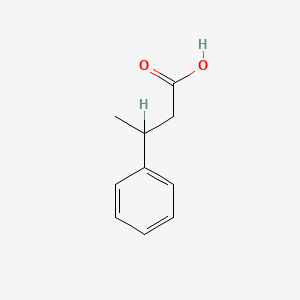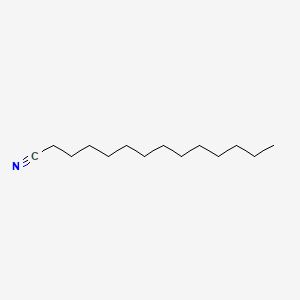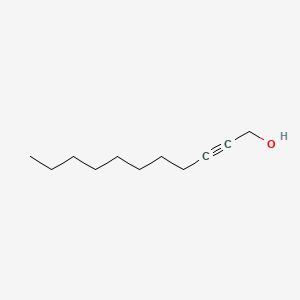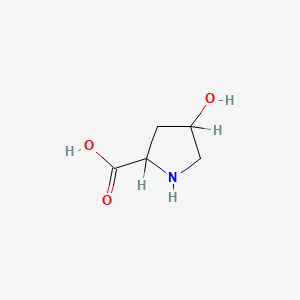
6-Carboxymethyluracil
描述
6-Carboxymethyluracil is an organic compound belonging to the class of hydroxypyrimidines. These compounds contain a hydroxyl group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The chemical formula for this compound is C6H6N2O4 .
作用机制
Target of Action
The primary target of 6-Carboxymethyluracil is Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the degradation of pyrimidine bases, catalyzing the reduction of uracil and thymine .
Mode of Action
This compound interacts with its target enzyme, Dihydropyrimidine dehydrogenase, to facilitate the reduction of uracil and thymine . This interaction results in the degradation of these pyrimidine bases, which are key components of nucleic acids .
Biochemical Pathways
The action of this compound primarily affects the pyrimidine base degradation pathway . By facilitating the reduction of uracil and thymine, it contributes to the breakdown and recycling of these nucleic acid components .
Result of Action
The molecular and cellular effects of this compound’s action involve the reduction of uracil and thymine, leading to their degradation . This process is part of the normal turnover of nucleic acids in cells and is essential for maintaining cellular homeostasis.
生化分析
Biochemical Properties
6-Carboxymethyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with dihydropyrimidine dehydrogenase (NADP+), an enzyme involved in the catabolism of pyrimidines. This interaction is crucial for the degradation of pyrimidine bases, which is essential for maintaining nucleotide balance within the cell
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in nucleotide metabolism and RNA processing. This compound can modulate cell signaling pathways by interacting with key regulatory proteins, thereby influencing cellular responses to environmental stimuli . Furthermore, this compound may impact cellular metabolism by altering the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to dihydropyrimidine dehydrogenase (NADP+), inhibiting its activity and thereby affecting the catabolism of pyrimidines This inhibition can lead to an accumulation of pyrimidine bases, which may have downstream effects on nucleotide metabolism and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of nucleotide metabolism and gene expression. These effects may become more pronounced with prolonged exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in nucleotide metabolism and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as dihydropyrimidine dehydrogenase (NADP+), which plays a key role in the catabolism of pyrimidines . This interaction affects the metabolic flux of pyrimidine nucleotides, influencing their availability for DNA and RNA synthesis. Additionally, this compound may impact other metabolic pathways by modulating the levels of pyrimidine intermediates and metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell . The distribution of this compound can affect its accumulation in certain cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in nucleotide metabolism . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.
准备方法
The synthesis of 6-Carboxymethyluracil can be achieved through various synthetic routes. One common method involves the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
6-Carboxymethyluracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives .
科学研究应用
6-Carboxymethyluracil has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of nucleotides and nucleic acids. In medicine, this compound is studied for its potential therapeutic properties, including its role as an inhibitor of dihydropyrimidine dehydrogenase, an enzyme involved in the metabolism of pyrimidine bases . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .
相似化合物的比较
6-Carboxymethyluracil can be compared with other similar compounds, such as 6-Methyluracil and uracil-4-acetic acid. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, 6-Methyluracil has a methyl group attached to the pyrimidine ring, while uracil-4-acetic acid has an acetic acid group at the 4-position . The unique carboxymethyl group at the 6-position of this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties .
属性
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h1H,2H2,(H,10,11)(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUNZZEYKWTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063539 | |
| Record name | 6-Carboxymethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4628-39-1 | |
| Record name | 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4628-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004628391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Carboxymethyluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidineacetic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Carboxymethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL-4-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF762EX2DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B7770697.png)


